[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(tert-Butoxycarbonylamino)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is used in laboratory settings and in the synthesis of other substances .
Synthesis Analysis
While specific synthesis methods for “[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid” were not found, boronic acids are often used in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “2-(tert-Butoxycarbonylamino)phenylboronic acid” includes a phenyl ring attached to a boronic acid group and a tert-butoxycarbonylamino group . The InChI Key is MXRAJVMTCAUABO-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, boronic acids like “2-(tert-Butoxycarbonylamino)phenylboronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic chemistry .Physical and Chemical Properties Analysis
“2-(tert-Butoxycarbonylamino)phenylboronic acid” is a solid substance with a molecular weight of 221.06 g/mol . Its melting point ranges from 296.5°C to 297.5°C .Scientific Research Applications
Fluorescent Molecular Rotors and Bioimaging
Studies have investigated the design and synthesis of new fluorescent molecular rotors of boron derived from Schiff bases, showcasing applications in viscosity sensitivity, reversible thermochromism, cytotoxicity evaluation, and bioimaging cells. These compounds, including organoboron compounds with semiplanar skeleton ligands, exhibit unique properties like decreased free rotation with increasing viscosity and enhanced quantum yield, making them suitable for bioimaging applications (Ibarra-Rodrı Guez et al., 2017).
Boronic Acid Complexes with Saccharides
Research has also focused on the association of boronic acids with saccharides to form binary and ternary complexes. These studies contribute to understanding the interaction between boronic acids and various saccharides, providing insights into potential applications in analytical chemistry, such as sensor development and disease diagnosis (Bosch et al., 2004).
Synthetic Applications in Amino Acid Derivatives
The synthesis of protected methyl esters of non-proteinogenic amino acids using boronic acid derivatives has been developed. This research offers a pathway for synthesizing orthogonally protected amino acids, which are crucial for peptide synthesis and pharmaceutical applications (Temperini et al., 2020).
Activation of Carboxylic Acids
A novel method for activating carboxylic acids via their active esters using tert-butyl carbonates has been described. This process facilitates the formation of amides or peptides from carboxylic acids and amines, highlighting the utility of boronic acid derivatives in organic synthesis and drug discovery (Basel et al., 2002).
N-tert-Butoxycarbonylation of Amines
The efficient and environmentally friendly catalysis for N-tert-butoxycarbonylation of amines using boronic acid derivatives has been demonstrated. This methodology is significant for the synthesis of protected amino acids, an essential step in peptide synthesis and medicinal chemistry (Heydari et al., 2007).
Hybrid Formulations for Benzoxaborole Drugs
The preparation of hybrid organic-inorganic materials involving benzoxaboroles, a family of cyclic derivatives of boronic acids, has been explored. These materials aim to develop new drug formulations, leveraging the unique reactivity of benzoxaboroles for therapeutic applications (Sene et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
[7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BFN2O4S/c1-12(2,3)20-11(17)16-10-15-8-6(13(18)19)4-5-7(14)9(8)21-10/h4-5,18-19H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPDWALEXQWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)SC(=N2)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.